Cas no 2228940-28-9 (4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine)

4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine
- 2228940-28-9
- EN300-1804127
-
- インチ: 1S/C9H6FN3O2S/c10-6-3-5(1-2-8(6)13(14)15)7-4-16-9(11)12-7/h1-4H,(H2,11,12)
- InChIKey: ZGTLYGDGYOECKE-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(=C1)C1C=CC(=C(C=1)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 239.01647578g/mol
- どういたいしつりょう: 239.01647578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 113Ų
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1804127-0.5g |
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine |
2228940-28-9 | 0.5g |
$1180.0 | 2023-09-19 | ||
Enamine | EN300-1804127-0.1g |
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine |
2228940-28-9 | 0.1g |
$1081.0 | 2023-09-19 | ||
Enamine | EN300-1804127-10g |
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine |
2228940-28-9 | 10g |
$5283.0 | 2023-09-19 | ||
Enamine | EN300-1804127-5.0g |
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine |
2228940-28-9 | 5g |
$3562.0 | 2023-06-02 | ||
Enamine | EN300-1804127-1g |
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine |
2228940-28-9 | 1g |
$1229.0 | 2023-09-19 | ||
Enamine | EN300-1804127-5g |
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine |
2228940-28-9 | 5g |
$3562.0 | 2023-09-19 | ||
Enamine | EN300-1804127-2.5g |
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine |
2228940-28-9 | 2.5g |
$2408.0 | 2023-09-19 | ||
Enamine | EN300-1804127-0.25g |
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine |
2228940-28-9 | 0.25g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1804127-1.0g |
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine |
2228940-28-9 | 1g |
$1229.0 | 2023-06-02 | ||
Enamine | EN300-1804127-10.0g |
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine |
2228940-28-9 | 10g |
$5283.0 | 2023-06-02 |
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amineに関する追加情報
Recent Advances in the Study of 4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine (CAS: 2228940-28-9)
The compound 4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine (CAS: 2228940-28-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by a thiazole core substituted with a fluoro-nitrophenyl group, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.
Recent research has focused on the synthesis and optimization of 4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine derivatives to enhance their pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported the successful synthesis of a series of analogs, demonstrating improved solubility and bioavailability compared to the parent compound. These modifications were achieved through strategic substitutions on the thiazole ring, which also influenced the compound's binding affinity to target proteins.
In vitro and in vivo studies have revealed that 4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine exhibits promising activity against a range of biological targets. Notably, it has shown inhibitory effects on specific kinases involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases. Another study highlighted its role as a modulator of oxidative stress responses, which could be leveraged in neurodegenerative disease research.
The mechanism of action of 4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine has been investigated using advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided insights into the compound's interaction with active sites of target enzymes, revealing key structural features responsible for its bioactivity. For instance, the fluoro-nitrophenyl moiety was found to be critical for stabilizing hydrogen bonds with amino acid residues in the binding pocket.
Despite these advancements, challenges remain in the development of 4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine as a therapeutic agent. Issues such as metabolic stability and off-target effects need to be addressed through further structural optimization. Current efforts are directed toward designing prodrug versions of the compound to improve its pharmacokinetic profile while maintaining its efficacy.
In conclusion, 4-(3-fluoro-4-nitrophenyl)-1,3-thiazol-2-amine represents a promising scaffold for drug discovery, with ongoing research uncovering its diverse biological activities and therapeutic potential. Future studies will likely focus on expanding its applications and overcoming existing limitations to facilitate its transition into clinical development.
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